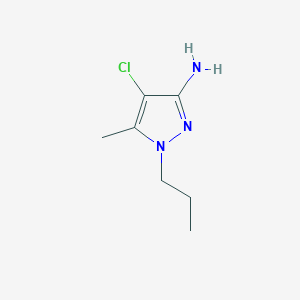
4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methyl-1-propyl-1H-pyrazole with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium thiolate or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound .
Scientific Research Applications
4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
- 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl
Comparison: 4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Biological Activity
4-Chloro-5-methyl-1-propyl-1H-pyrazol-3-amine is a heterocyclic compound with significant biological activity. Its structure, characterized by a pyrazole ring, features a chlorine atom at the 4-position, a methyl group at the 5-position, and a propyl amine group at the 3-position. This unique configuration contributes to its diverse pharmacological properties.
The molecular formula of this compound is C₆H₈ClN₃, with a molecular weight of approximately 131.56 g/mol. The compound's structure allows it to participate in various chemical reactions, including cyclization to form more complex heterocycles.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, influencing cellular signaling pathways. It has been shown to modulate enzyme activity and affect cellular processes through covalent bonding with target proteins, enhancing its therapeutic potential.
Table 1: Biological Activities of this compound
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit promising anticancer properties. For instance, studies have reported IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, suggesting that modifications in the pyrazole structure can enhance efficacy against specific tumors .
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound can inhibit arachidonic acid metabolism by targeting enzymes such as 5-lipoxygenase (5-LO) and prostaglandin synthetase (PGS). This dual inhibition has been linked to reduced inflammation in animal models .
Antioxidant Properties
The antioxidant activity of this compound has been assessed through several assays (e.g., ABTS, FRAP). These studies indicate that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
4-chloro-5-methyl-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C7H12ClN3/c1-3-4-11-5(2)6(8)7(9)10-11/h3-4H2,1-2H3,(H2,9,10) |
InChI Key |
FOBHHCRMTKOVGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















